5-(Chloromethyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound known for its unique structure and properties This compound is part of the oxadiazole family, which is characterized by a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole typically involves the reaction of 4-methoxybenzyl chloride with appropriate reagents to form the desired oxadiazole ring. One common method includes the use of power ultrasound to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride, providing protected phenolic ether intermediates for organic synthesis . The reaction is usually carried out in a two-phase system, producing the desired product within a short time frame.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-(Chloromethyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound’s reactivity is influenced by the presence of the chloromethyl and methoxybenzyl groups, which can interact with various enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Chloromethyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the oxadiazole ring structure
Properties
IUPAC Name |
5-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-15-9-4-2-8(3-5-9)6-10-13-11(7-12)16-14-10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURLMZQHDPXUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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